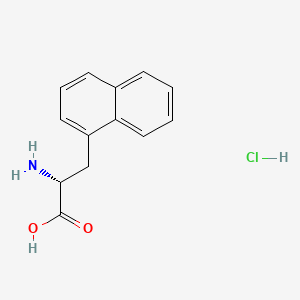

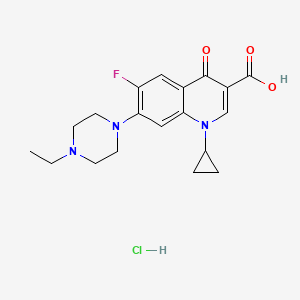

3-(1-Naphthyl)-D-alanine Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Naphyrone is an analog of the psychoactive compound pyrovalerone, characterized by the substitution of the methylphenyl group of pyrovalerone with 2-naphthyl .

Synthesis Analysis

Green synthesis of 3-(1-naphthyl), 4-methyl-3-(1-naphthyl) coumarins and 3-phenylcoumarins has been carried out in one step by reacting 2-hydroxybenzaldehydes and 2-hydroxyacetophenones with 1-naphthylacetic anhydride and phenylacetic anhydride, respectively, using dual-frequency ultrasonication .Molecular Structure Analysis

Naphyrone 1-naphthyl isomer (hydrochloride) is a structural isomer of naphyrone, having the naphthyl group attached at the 1, rather than 2, position .Chemical Reactions Analysis

N-(1-Naphthyl)ethylenediamine dihydrochloride is widely used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry. It readily undergoes a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound .Physical And Chemical Properties Analysis

1-Naphthylamine is an organic compound with the formula C10H9N .科学的研究の応用

1. Synthesis of Lactams and Cyclic Amidinium Salts

Cyclometalation of 3-(2-naphthyl)-D-alanine methyl ester is achieved by reacting the corresponding hydrochloride salt and Pd(OAc)₂, forming mononuclear derivatives. These compounds are essential for the synthesis of lactams and cyclic amidinium salts related to isoquinoline, benzo[g]isoquinoline, and β-carboline, indicating their significance in pharmaceutical chemistry (Vicente et al., 2009).

2. Enantioselective Synthesis

3-(1-Naphthyl)-D-alanine hydrochloride is crucial in the enantioselective synthesis of (S)-α-methyl-serine methyl ester hydrochloride. The use of the organocatalyst of D-3-(1-Naphthyl)-alanine ensures high levels of stereocontrol in the synthesis, highlighting its role in creating enantiomerically pure compounds for drug discovery (Xiao, Tang, & Xie, 2020).

3. Directed Evolution for Enhanced Synthesis and Degradation

Directed evolution of enzymes to increase activity for specific chemical compounds is another application. Enhanced activity for both chlorinated ethenes and naphthalene oxidation was achieved through directed evolution, showing the potential of 3-(1-Naphthyl)-D-alanine hydrochloride in environmental restoration and green chemistry (Canada et al., 2002).

4. Deracemization of Unnatural Amino Acids

The compound is used in deracemization processes to obtain enantiomerically pure isomers of unnatural amino acids. Techniques like stereoinversion and dynamic kinetic resolution, utilizing 3-(1-Naphthyl)-D-alanine, are crucial in modern drug discovery, particularly for synthesizing synthetic α-amino acids (D’Arrigo & Tessaro, 2012).

5. Expansion of the Genetic Code

Incorporating 3-(1-Naphthyl)-D-alanine into proteins in Escherichia coli demonstrates the possibility of expanding the genetic code. This allows the unique aminoacylation of the unnatural amino acid onto an orthogonal amber suppressor tRNA, paving the way for understanding and enhancing protein and organismal function (Wang, Brock, & Schultz, 2002).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2R)-2-amino-3-naphthalen-1-ylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2.ClH/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7,12H,8,14H2,(H,15,16);1H/t12-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQQPCDQZZTLSE-UTONKHPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C[C@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659747 |

Source

|

| Record name | 3-Naphthalen-1-yl-D-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Naphthyl)-D-alanine Hydrochloride | |

CAS RN |

122745-09-9 |

Source

|

| Record name | 3-Naphthalen-1-yl-D-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Diazabicyclo[2.1.1]hexane-2-carboxamide,N-methyl-(9CI)](/img/no-structure.png)

![2-[3-Ethoxycarbonyl-4-[3-[3-ethoxycarbonyl-5-oxo-1-(2-sodiosulfobenzyl)-2-pyrazolin-4-ylidene]-1-propenyl]-5-hydroxy-1H-pyrazol-1-ylmethyl]benzenesulfonic acid sodium salt](/img/structure/B571192.png)

![3-Isocyanato-5-(isocyanatomethyl)tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B571195.png)

![1H-Pyrido[2,3-f][1,2,4]triazepine](/img/structure/B571200.png)

![[2,3-Dichloro-4-[[6-[2,3-dichloro-4-(carboxymethoxy)phenyl]-2,5-diethyl-3,4-dihydro-2H-pyran-2-yl]carbonyl]phenoxy]acetic acid](/img/structure/B571201.png)

![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxy-5-nitrophenoxy]acetic acid methyl ester](/img/structure/B571206.png)